molecular formula C18H18N4O4 B3034069 Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate CAS No. 135449-26-2

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Cat. No.: B3034069
CAS No.: 135449-26-2
M. Wt: 354.4 g/mol
InChI Key: FOOJQJPZUFHHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is a chemically synthesized compound belonging to the triazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazole with diethyl pyridine-2,6-dicarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to ensure the purity and structural integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and cytotoxic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is unique due to its specific structural features and the range of applications it offers. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

diethyl 5-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-25-17(23)12-10-13(18(24)26-4-2)16-21-20-15(22(16)14(12)19)11-8-6-5-7-9-11/h5-10H,3-4,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOJQJPZUFHHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N2C1=NN=C2C3=CC=CC=C3)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 2
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 3
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 4
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 6
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.